molecular formula C21H26N2O3S B2849163 2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 954082-40-7

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2849163
CAS No.: 954082-40-7
M. Wt: 386.51
InChI Key: UTYSIYHVVMPFDX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core substituted with trimethyl groups and a propionyl-tetrahydroquinoline moiety

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-20(24)23-10-6-7-17-13-18(8-9-19(17)23)22-27(25,26)21-15(3)11-14(2)12-16(21)4/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYSIYHVVMPFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzenesulfonamide core, followed by the introduction of trimethyl groups through alkylation reactions. The propionyl-tetrahydroquinoline moiety is then attached via a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The trimethyl groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-1,3-benzenediamine: A structurally similar compound with different functional groups.

    2,4,6-trimethylbenzene-1,3-diamine: Another related compound with similar core structure but different substituents.

Uniqueness

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2,4,6-Trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and pharmacological data.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Benzene sulfonamide
  • Functional Groups : Tetrahydroquinoline moiety and propanoyl group
  • Molecular Formula : C₁₈H₂₃N₃O₂S

Biological Activity Overview

Research has indicated that compounds containing sulfonamide groups can exhibit a range of biological activities. The following sections summarize key findings related to the cardiovascular effects, antimicrobial properties, and potential mechanisms of action.

Cardiovascular Effects

A study investigating the cardiovascular effects of various sulfonamide derivatives found that certain compounds could influence perfusion pressure and coronary resistance. The study utilized an isolated rat heart model to evaluate these effects. The results indicated that some sulfonamides could act as calcium channel inhibitors, potentially leading to vasodilation and reduced cardiac workload.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound A (e.g., benzenesulfonamide)0.001
IIICompound B0.001
IVCompound C0.001
VCompound D0.001
VICompound E0.001

This study demonstrated that compounds with similar structures to this compound could modulate cardiovascular parameters significantly .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in bacterial folate metabolism.
  • Calcium Channel Modulation : As indicated in cardiovascular studies, this compound may influence calcium channels affecting vascular tone and cardiac function.
  • Anti-inflammatory Effects : Some sulfonamides exhibit anti-inflammatory properties which could be beneficial in managing conditions such as hypertension or heart failure.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of any drug. For this compound:

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
DistributionHigh volume
MetabolismLiver
ExcretionRenal

These parameters suggest that while the compound may be well absorbed and distributed throughout the body, careful consideration must be given to its metabolism and excretion pathways to avoid toxicity .

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